4-[(2,5-dimethylphenyl)methyl]-2-(4-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione class, characterized by a bicyclic core structure integrating a benzene ring fused with a thiadiazine heterocycle. The substituents at positions 2 and 4—specifically, a 4-ethylphenyl group and a (2,5-dimethylphenyl)methyl moiety—distinguish its structural and electronic profile.
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-4-19-11-13-21(14-12-19)26-24(27)25(16-20-15-17(2)9-10-18(20)3)22-7-5-6-8-23(22)30(26,28)29/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOMRQVZOIEHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2,5-dimethylphenyl)methyl]-2-(4-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione belongs to the class of benzothiadiazines, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 342.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | 3.5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to exhibit:
- Antioxidant Activity : The compound demonstrates significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes, suggesting potential applications in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against a range of bacterial strains, highlighting its potential as an antimicrobial agent.
Case Studies and Research Findings
- Antioxidant Activity Study
- Anti-inflammatory Mechanism
- Antimicrobial Efficacy
Comparative Biological Activity
To better understand the potential of this compound, a comparison with related benzothiadiazine derivatives is useful:
| Compound Name | Antioxidant Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| 4-[(2,5-dimethylphenyl)methyl] derivative | 25 | 50 |
| Benzothiadiazine A | 30 | 70 |
| Benzothiadiazine B | 20 | 40 |
Comparison with Similar Compounds
Structural and Functional Analog: K261-2248
The closest structural analog identified is 4-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1λ⁶,2,4-benzothiadiazine-1,1,3(2H,4H)-trione (K261-2248), which shares the benzothiadiazine trione core but differs in substituents (Table 1) .
Table 1: Structural and Property Comparison
*The target compound’s 4-ethylphenyl and (2,5-dimethylphenyl)methyl groups are less polar than K261-2248’s 2-chlorophenylmethyl, suggesting increased lipophilicity. However, the absence of a strongly electron-withdrawing group (e.g., Cl) may reduce metabolic stability compared to K261-2248.
Key Differences and Implications:
In contrast, the 2,5-dimethylphenylmethyl group in the target compound is electron-donating, which may alter binding affinity or selectivity . The 4-ethylphenyl substituent (target compound) provides a bulkier hydrophobic group compared to K261-2248’s 3,4-dimethylphenyl, likely increasing membrane permeability but reducing aqueous solubility.
Physicochemical Properties: The higher logP of K261-2248 (5.85) reflects the contribution of the chlorine atom. The target compound’s logP is expected to be slightly lower due to the absence of Cl but may still exceed 5.0 due to ethyl and dimethylphenyl groups.
Synthetic and Pharmacological Considerations :
- The chlorine atom in K261-2248 may improve metabolic stability by resisting oxidative degradation, whereas the target compound’s alkyl substituents could render it more susceptible to CYP450-mediated metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
